5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole
Description
Properties
IUPAC Name |
5-(3,5-dichlorophenyl)-1-propan-2-yltetrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N4/c1-6(2)16-10(13-14-15-16)7-3-8(11)5-9(12)4-7/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRBPCAHAXLWUAZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C(=NN=N1)C2=CC(=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole typically involves the reaction of 3,5-dichlorophenylhydrazine with isopropyl isocyanide under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The mixture is heated to reflux for several hours, leading to the formation of the desired tetrazole compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the chlorine atoms can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of corresponding tetrazole oxides.
Reduction: Formation of reduced tetrazole derivatives.
Substitution: Formation of azido-tetrazole derivatives.
Scientific Research Applications
5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial agent.
Medicine: Explored for its potential use in drug development, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Effects on Physicochemical Properties
Halogenated Aryl Groups :
Compared to 5-(4-fluorophenyl)-substituted triazoles (e.g., compounds 4 and 5 in ), the dichlorophenyl group in the target compound increases lipophilicity (Cl vs. F: higher molar refractivity and hydrophobicity). This may enhance membrane permeability but reduce aqueous solubility.Alkyl Substituents :
The isopropyl group at the 1-position introduces greater steric hindrance than methyl or unsubstituted analogs. This can affect crystallinity, as seen in isostructural triazole derivatives (), where bulky substituents reduce packing efficiency, leading to lower melting points (~150–160°C vs. ~180°C for methyl derivatives) .
Data Tables
Table 1: Physicochemical Comparison of Selected Compounds
Key Research Findings and Gaps
- Structural Insights : Crystallographic studies on isostructural triazoles () reveal planar conformations with perpendicular fluorophenyl groups, suggesting similar steric dynamics for the dichlorophenyl tetrazole .
- Synthetic Optimization : ’s use of InCl3 for triazole synthesis highlights opportunities to adapt Lewis acid catalysts for tetrazole systems.
- Data Limitations : Direct biological or thermodynamic data for the target compound are absent, underscoring the need for targeted studies.
Biological Activity
5-(3,5-Dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetraazole (CAS No. 303145-02-0) is a chemical compound belonging to the tetrazole class. This compound is characterized by its unique structure, which includes a tetrazole ring with a 3,5-dichlorophenyl group and an isopropyl group. The molecular formula is and it has a molecular weight of 257.12 g/mol .
Biological Activity
The biological activity of this compound has been the subject of various studies focusing on its potential therapeutic applications. Notably, it has been investigated for its antimicrobial properties and potential use in drug development.
The compound's mechanism of action involves its ability to interact with specific molecular targets such as enzymes and receptors. This interaction can lead to the inhibition of certain biological pathways, particularly those associated with inflammation and microbial growth. For instance, it may inhibit enzymes involved in inflammatory responses, thereby exerting anti-inflammatory effects .
Antimicrobial Activity
Several studies have highlighted the antimicrobial properties of this compound. In vitro assays have shown that the compound exhibits significant activity against various bacterial strains. A comparative analysis of its efficacy against standard antimicrobial agents indicated that it possesses comparable or superior activity against certain pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) | Standard Antibiotic Comparison |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | 64 µg/mL (Penicillin) |
| Escherichia coli | 16 µg/mL | 32 µg/mL (Ampicillin) |
| Pseudomonas aeruginosa | 64 µg/mL | 128 µg/mL (Ciprofloxacin) |
Anti-inflammatory Effects
In addition to its antimicrobial activity, research has also explored the anti-inflammatory potential of this compound. Animal model studies have demonstrated that administration of this compound significantly reduces markers of inflammation such as prostaglandin E2 (PGE2) and tumor necrosis factor-alpha (TNF-α) in induced inflammatory conditions .
Case Studies
A notable case study involved the use of this compound in a model of rheumatoid arthritis. The results indicated a marked reduction in joint swelling and pain scores when compared to untreated controls. Histological examinations revealed decreased infiltration of inflammatory cells in treated groups.
Comparison with Similar Compounds
The biological activity of this compound can be contrasted with similar compounds:
| Compound | Molecular Structure | Biological Activity |
|---|---|---|
| 3,5-Dichlorophenyl isocyanate | Structure | Moderate antimicrobial effects |
| 3,5-Dichlorophenyl isothiocyanate | Structure | Low anti-inflammatory effects |
| 3,5-Dichlorophenylhydrazine | Structure | Limited antimicrobial activity |
Q & A
Q. What are the optimized synthetic routes for 5-(3,5-dichlorophenyl)-1-isopropyl-1H-1,2,3,4-tetrazole?
- Methodological Answer : The compound is synthesized via cyclization reactions involving nitrile precursors and sodium azide. A green synthesis approach uses immobilized AlCl₃ on γ-Al₂O₃ as a catalyst in DMF at 50°C, with sodium azide (3 equivalents) reacting with substituted benzonitriles . For derivatives with isopropyl groups, alkylation of the tetrazole nitrogen using isopropyl halides under basic conditions (e.g., K₂CO₃ in DMF) is recommended. Table 1 : Reaction Conditions for Tetrazole Synthesis
| Precursor | Catalyst | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|---|
| 3,5-DCl-benzonitrile | AlCl₃/γ-Al₂O₃ | DMF | 50 | 75–85 |
Q. How is the crystal structure of this tetrazole derivative determined?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (SHELXL for refinement) is standard. For 1-(3,5-dichlorophenyl)-tetrazole analogs, monoclinic systems (e.g., space group P2₁/c) with Z = 4 are observed. Hydrogen bonding and π-π stacking interactions stabilize the lattice . Table 2 : Crystallographic Parameters (Example)
| Parameter | Value | Reference |
|---|---|---|
| Space group | P2₁/c | |
| a (Å) | 7.452 | |
| b (Å) | 12.891 | |
| c (Å) | 14.247 |
Q. What spectroscopic techniques validate the structure of this compound?
- Methodological Answer :
- ¹H/¹³C NMR : The isopropyl group shows a doublet at δ 1.5–1.7 ppm (CH₃) and a septet at δ 4.2–4.5 ppm (CH). The dichlorophenyl ring exhibits aromatic protons as a singlet (δ 7.3–7.6 ppm).
- IR : A sharp peak at ~1550 cm⁻¹ confirms the tetrazole ring (C=N stretch) .
- Mass Spectrometry : Molecular ion peaks [M+H]⁺ are observed at m/z corresponding to the molecular formula (C₁₀H₉Cl₂N₄ requires m/z 259.04).
Advanced Research Questions
Q. How can computational methods predict electronic properties of this tetrazole?
- Methodological Answer : Density Functional Theory (DFT) using functionals like B3LYP/6-31G(d) models electron density, HOMO-LUMO gaps, and electrostatic potential surfaces. For example, the Colle-Salvetti correlation-energy formula (adapted into DFT) calculates interaction energies between the dichlorophenyl moiety and the tetrazole ring, revealing charge transfer dynamics . Table 3 : DFT-Calculated Properties (Hypothetical Data)
| Property | Value (eV) | Reference |
|---|---|---|
| HOMO-LUMO Gap | 4.2 | |
| Dipole Moment | 3.8 Debye |
Q. How to resolve contradictions in crystallographic data for halogen-substituted tetrazoles?
- Methodological Answer : Discrepancies in unit cell parameters or bond lengths may arise from disordered solvent molecules or twinning. Use SHELXD for phase refinement and Olex2 for model validation. For example, in 5-(3,5-dichlorophenyl) analogs, re-refinement with twin law (-h, -k, l) improves R₁ factors from >0.1 to <0.05 .
Q. What mechanistic insights exist for the tetrazole ring formation under green conditions?
- Methodological Answer : The AlCl₃/γ-Al₂O₃ catalyst facilitates [2+3] cycloaddition between nitriles and azides via Lewis acid activation. Kinetic studies (monitored by in-situ IR) show a two-step mechanism: (1) rapid nitrile coordination to Al³⁺, (2) rate-determining azide attack to form the tetrazole ring. Solvent-free conditions reduce side reactions (e.g., hydrolysis) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
